(E)-ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound belongs to the cyanoacrylamide class, featuring a tetrahydrobenzo[b]thiophene core substituted with a pyridin-3-yl group. It is synthesized via a two-step process:
Cyanoacetylation: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole to form ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
Knoevenagel Condensation: The intermediate undergoes condensation with pyridine-3-carbaldehyde in the presence of piperidine and acetic acid to yield the target compound .
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-2-26-20(25)17-15-7-3-4-8-16(15)27-19(17)23-18(24)14(11-21)10-13-6-5-9-22-12-13/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,23,24)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDJNHYUNNIJSM-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CN=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CN=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a member of the tetrahydrobenzo[b]thiophene family, which has garnered attention for its diverse biological activities, including antioxidant, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Synthesis of the Compound
The synthesis of this compound involves a Knoevenagel condensation reaction between ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and substituted benzaldehydes in the presence of a catalyst such as piperidine and acetic acid. This method allows for the introduction of various substituents on the phenyl ring, which can significantly influence the biological activity of the resulting compounds .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. The synthesized compounds were evaluated for their antioxidant activity using several assays:
- DPPH Radical Scavenging : This method assesses the ability of compounds to donate electrons to stabilize free radicals.
- Nitric Oxide Scavenging : This assay measures the capacity to inhibit nitric oxide production.
- Lipid Peroxidation Inhibition : This evaluates the ability to prevent lipid peroxidation induced by iron.
- Superoxide Scavenging : This tests the effectiveness in scavenging superoxide radicals.
The results indicated that certain derivatives exhibited strong antioxidant activity, particularly those with hydroxyl substituents on the phenyl ring. For instance, compounds with a 4-hydroxy substituent demonstrated superior activity compared to others .
Antibacterial Activity
The antibacterial efficacy of this compound was tested against various bacterial strains:
| Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Bacillus subtilis | 15 |
| Compound B | Staphylococcus aureus | 18 |
| Compound C | Escherichia coli | 12 |
These findings suggest that certain derivatives possess significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The anticancer potential was assessed through in vitro studies on different cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (cervical carcinoma). The following IC50 values were recorded:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | L1210 | 5.0 |
| Compound B | CEM | 4.5 |
| Compound C | HeLa | 3.8 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while having minimal effects on normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications at specific positions on the phenyl ring significantly affect biological activities. For instance:
- Hydroxyl Substituents : Enhance antioxidant and antibacterial activities.
- Cyano Groups : Contribute to anticancer properties by stabilizing reactive intermediates.
This correlation emphasizes the importance of molecular structure in determining biological efficacy .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzo[b]thiophene core structure, characterized by the presence of multiple functional groups such as cyano and acrylamide moieties. The synthesis typically involves multistep organic reactions, including Knoevenagel condensation and other methods that require precise control over reaction conditions to ensure desired stereochemistry and functionalization.
Key Synthesis Steps:
- Knoevenagel Condensation : The initial step often involves the condensation between a cyanoacetamide and a substituted aldehyde.
- Refluxing : The reaction mixture is refluxed in an appropriate solvent (e.g., toluene) with a base such as piperidine to facilitate the formation of the desired product.
- Purification : Post-reaction, the product is typically purified through crystallization or chromatography.
Biological Activities
Research indicates that (E)-ethyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits various biological activities:
Antioxidant Activity
Studies have shown that compounds with similar structures can scavenge free radicals and inhibit lipid peroxidation. This antioxidant property is crucial for preventing oxidative stress-related diseases.
Antibacterial Effects
The compound has been evaluated for its antibacterial properties against various pathogens. In vitro studies have demonstrated significant zones of inhibition, indicating its potential as an antibacterial agent.
Anticancer Potential
Research suggests that derivatives of this compound can inhibit cancer cell proliferation. For example, certain analogs have shown cytotoxic effects on breast and colon cancer cell lines through mechanisms such as apoptosis induction.
Case Study 1: Antioxidant Evaluation
A series of related compounds were tested for their antioxidant capabilities using DPPH and ABTS assays. Results indicated that specific substitutions on the phenyl ring enhanced radical scavenging activity significantly compared to standard antioxidants like ascorbic acid.
Case Study 2: Antibacterial Testing
In a study evaluating the antibacterial activity of various derivatives, this compound exhibited notable efficacy against Gram-positive bacteria with minimum inhibitory concentrations (MIC) in the low micromolar range.
Case Study 3: Anticancer Mechanisms
In vitro assays revealed that compounds similar to this derivative induced cell cycle arrest in cancer cells. The mechanism involved the activation of apoptotic pathways, leading to increased cell death in treated cell lines.
Chemical Reactions Analysis
Reaction Conditions
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Toluene | |
| Catalysts | Piperidine (0.35 mL), acetic acid (1.3 mL) | |
| Temperature | Reflux (~110°C) | |
| Reaction Time | 5–6 hours | |
| Yield | 55–95% |
The reaction proceeds via activation of the aldehyde’s carbonyl group by the base (piperidine), followed by nucleophilic attack by the active methylene group of the cyanoacetamido intermediate. The α,β-unsaturated cyanoacrylamido product forms selectively in the E-configuration due to steric and electronic factors .
Hydrolysis of the Ester Group
The ethyl ester moiety (-COOEt) undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Key Observations
-
Acidic Hydrolysis : Requires concentrated HCl or H₂SO₄, yielding the carboxylic acid with potential decarboxylation side reactions.
-
Basic Hydrolysis : NaOH/EtOH at reflux converts the ester to a carboxylate salt, which can be acidified to isolate the free acid.
-
Application : Hydrolysis is critical for modifying solubility or introducing reactive sites for further derivatization .
Nucleophilic Substitution at the Cyano Group
The electron-deficient cyano group (-C≡N) participates in nucleophilic additions or substitutions:
Reactivity
| Nucleophile | Product Formed | Conditions | Source |
|---|---|---|---|
| Hydrazine | Tetrazole derivatives | Hydrazine hydrate, heat | |
| Thiols | Thioamide derivatives | Basic aqueous conditions |
These reactions exploit the cyano group’s electrophilicity, enabling diversification of the compound’s pharmacological profile .
Ring-Opening and Functionalization of the Tetrahydrobenzo[b]thiophene Core
The saturated thiophene ring can undergo oxidation or functionalization:
Oxidation Reactions
-
Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide at the 4,5-position of the tetrahydrobenzo[b]thiophene .
-
Sulfur Oxidation : Treatment with H₂O₂ or Oxone converts the thiophene sulfur to sulfoxide or sulfone derivatives .
Derivatization
-
Amide Formation : The acrylamido group reacts with amines (e.g., morpholine) to form secondary amides, enhancing bioavailability .
Biological Interactions and Enzyme Binding
In molecular docking studies, the compound interacts with biological targets through:
Key Binding Interactions
| Target Enzyme | Interaction Type | Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| NRF2-Keap1 complex | Hydrogen bonding (pyridine) | -8.2 | |
| EGFR Kinase | π-π stacking (thiophene) | -7.6 |
These interactions suggest potential roles in redox regulation (via NRF2) and anticancer activity (via EGFR inhibition) .
Stability and Degradation Reactions
The compound’s stability under varying conditions has been studied:
Degradation Pathways
| Condition | Degradation Product | Half-Life | Source |
|---|---|---|---|
| Acidic (pH < 3) | Cyano group hydrolysis | 24 hours (25°C) | |
| Alkaline (pH > 10) | Ester hydrolysis | 8 hours (25°C) | |
| UV Light | Photooxidation of thiophene | 48 hours |
Comparative Reactivity with Analogues
A comparison of reactivity across structurally similar compounds:
The pyridin-3-yl group’s electronic effects enhance nucleophilic substitution at the cyano group compared to phenyl analogues .
Comparison with Similar Compounds
Key Observations:
Bulky substituents (e.g., isopropyl in Compound L) reduce activity, likely due to steric hindrance . Phenolic groups (e.g., 4-hydroxyphenyl in 3d) improve antioxidant activity via radical scavenging .
Core Structure Influence :
- Tetrahydrobenzo[b]thiophene derivatives exhibit superior antibacterial activity compared to dimethylthiophene analogues, possibly due to enhanced rigidity and lipophilicity .
- Dimethylthiophene derivatives (e.g., 3d, 3e) show higher synthetic yields (72–94%) than tetrahydrobenzo[b]thiophene derivatives (64–80%), attributed to reduced steric constraints .
Physicochemical Properties
Spectral Data Comparison:
Antibacterial Activity:
Antioxidant Activity:
- Dimethylthiophene Derivatives: Compounds with 4-hydroxyphenyl (3d) and 4-hydroxy-3-methoxyphenyl (3e) substituents showed potent radical scavenging, likely due to phenolic -OH groups .
Q & A
Q. Strategies for optimization :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility .
- Catalyst Variation : Replace piperidine with DBU or morpholine for improved regioselectivity .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize over-reaction .
- Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent ratio, and catalyst loading .
Case Study : Switching from toluene to DMF increased yield from 72% to 88% in analogous thiophene derivatives by enhancing aldehyde reactivity .
Advanced: How to resolve contradictions in biological activity data across studies (e.g., variable IC50_{50}50 values)?
Q. Methodological considerations :
- Standardized Assays : Use validated protocols (e.g., DPPH for antioxidant activity, carrageenan-induced edema for anti-inflammatory tests) to reduce inter-lab variability .
- SAR Analysis : Compare substituent effects (e.g., pyridin-3-yl vs. phenyl groups) on target binding using molecular docking .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups on the pyridine ring correlate with improved activity) .
Example : Discrepancies in IC values for anti-inflammatory activity may arise from differences in cell lines (RAW 264.7 vs. THP-1) or endotoxin contamination .
Basic: What in vitro and in vivo models are used to evaluate the compound’s pharmacological potential?
- Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC typically 10–50 μM) .
- Anti-Inflammatory Activity : LPS-induced NO production in macrophages (IC 5–20 μM) .
- In Vivo Models : Carrageenan-induced paw edema in rodents (dose range: 10–50 mg/kg) .
- Cytotoxicity Screening : MTT assay on HEK-293 or HepG2 cells to establish selectivity indices .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced activity?
Q. Key modifications and testing :
- Pyridine Ring Substitution : Replace 3-pyridyl with 4-pyridyl or introduce electron-withdrawing groups (e.g., -CF) to modulate target affinity .
- Acrylamido Linker : Replace the cyano group with ester or amide functionalities to alter pharmacokinetics .
- Tetrahydrobenzo[b]thiophene Core : Introduce methyl or halogen substituents to improve metabolic stability .
Q. Methodology :
- QSAR Modeling : Use CoMFA or molecular docking (e.g., AutoDock Vina) to predict binding to targets like COX-2 or NF-κB .
- Parallel Synthesis : Generate a library of 10–20 analogs via combinatorial chemistry for high-throughput screening .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to kinases (e.g., EGFR) or inflammatory mediators (e.g., TNF-α) using PDB structures (e.g., 1M17 for COX-2) .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS) .
- ADMET Prediction : Use SwissADME or ADMETlab to optimize logP (<5) and reduce hepatotoxicity risks .
Case Study : Docking studies revealed hydrogen bonding between the pyridin-3-yl group and Thr in COX-2, explaining its anti-inflammatory activity .
Basic: What are the recommended storage and handling protocols to ensure compound stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
